2-Amino-4-(5-methylthiophen-2-yl)butanoic acid
Description
Properties
IUPAC Name |
2-amino-4-(5-methylthiophen-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6-2-3-7(13-6)4-5-8(10)9(11)12/h2-3,8H,4-5,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQIHOFJWOZRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-4-(5-methylthiophen-2-yl)butanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 225.31 g/mol. The compound features a butanoic acid moiety and a 5-methylthiophene substituent, which contributes to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Thiophene Ring : The thiophene ring can participate in π–π stacking interactions and hydrogen bonding, which enhances its binding affinity to biological molecules such as enzymes and receptors.
- Carboxylic Acid Group : The carboxylic acid moiety allows for the formation of hydrogen bonds, influencing the activity of proteins involved in inflammation and microbial growth.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Properties : The compound has demonstrated potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
- Neurological Effects : Some studies suggest that derivatives of this compound may influence GABAergic signaling, which is crucial for managing neuropathic pain .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits significant antimicrobial properties | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Neurological Effects | Influences GABAergic signaling |
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial properties of various thiophene derivatives, including this compound, found that it inhibited the growth of several bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis due to interactions with key enzymes.
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced edema and pain responses. The proposed mechanism involved the inhibition of pro-inflammatory cytokines and modulation of immune cell activity.
- Neuropathic Pain : In a neuropathic pain model, derivatives similar to this compound were tested for their ability to inhibit GABA uptake. Results indicated that these compounds could enhance GABA levels in the synaptic cleft, providing relief from pain without significant side effects on motor coordination .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-Amino-4-(5-methylthiophen-2-yl)butanoic acid with key analogs, focusing on substituent variations, molecular properties, and applications inferred from the evidence:
Table 1: Structural and Functional Comparison of 2-Amino-4-substituted Butanoic Acid Derivatives
Key Observations:
This could enhance interactions with hydrophobic binding pockets in proteins or organic matrices. The trifluoromethylthio (-SCF₃) analog exhibits significantly higher molecular weight (203.18 vs. 149.21 for methionine) and electron-withdrawing properties, which may improve metabolic stability in drug candidates .
Biological and Industrial Applications: Methionine’s role as an essential amino acid underscores the importance of sulfur-containing analogs in biochemistry . In contrast, the target compound’s thiophene ring may confer unique fluorescence or electronic properties useful in material science. The oxalylamino derivative’s presence in plant seeds suggests a role in nitrogen metabolism, while the hydroxy-phenyl variant’s stereochemistry highlights its utility in asymmetric synthesis .
Preparation Methods
The preparation of 2-Amino-4-(5-methylthiophen-2-yl)butanoic acid typically involves the construction of the amino acid backbone followed by the introduction or modification of the 5-methylthiophene substituent at the 4-position of the butanoic acid chain. Key synthetic strategies include:
- Alkylation of glycine derivatives or Schiff base complexes to introduce substituted side chains.
- Multicomponent reactions involving thiophene derivatives to build the amino acid skeleton with functionalized thiophene substituents.
- Michael-type additions and intramolecular cyclizations for constructing thiophene-containing heterocycles that can be further transformed into amino acid derivatives.
Alkylation of Glycine Schiff Base Complexes with Thiophene Derivatives
A robust and scalable method for preparing substituted amino acids involves the use of chiral auxiliaries and glycine Schiff base nickel(II) complexes. This approach, while demonstrated on trifluoromethylated butanoic acids, can be adapted for thiophene-substituted analogs.
- The glycine Schiff base forms a complex with Ni(II), which is then alkylated under basic conditions with an appropriate alkyl halide bearing the 5-methylthiophene moiety.
- After alkylation, the complex is disassembled to release the amino acid, which can be further derivatized (e.g., to N-Fmoc derivatives).
- This method allows for enantiomerically pure products and is suitable for large-scale synthesis (over 150 g scale demonstrated).
- High stereoselectivity.
- Recyclable chiral auxiliary.
- Scalable for industrial applications.
- Requires preparation of the alkylating agent with the 5-methylthiophene substituent.
- Necessitates handling of metal complexes and controlled reaction conditions.
Multicomponent Domino Reactions for Thiophene-Containing Amino Acid Derivatives
Recent advances in the synthesis of 2-aminothiophene derivatives utilize domino or multicomponent reactions involving aldehydes, cyanothioacetamide, and α-thiocyanato ketones:
- A typical reaction involves the condensation of 2-chlorobenzaldehyde or furfural with α-thiocyanatoacetophenone and cyanothioacetamide under basic aqueous conditions.
- Potassium carbonate in aqueous solution at mild temperatures (room temperature to 50 °C) has been shown to catalyze the formation of substituted aminothiophenes efficiently.
- The product yields vary with catalyst and temperature, with potassium carbonate providing yields up to ~70%.
| Entry | Reagents | Conditions | Product Yield (%) |
|---|---|---|---|
| 1 | 2-ClC6H4CHO, α-thiocyanatoacetophenone, cyanothioacetamide | 10% aq KOH, rt | 37 |
| 2 | Same as above | 10% aq K2CO3, 40–50 °C | 64 |
| 3 | Same as above | 10% aq K2CO3, rt | 60 |
| 4 | Same as above | 10% aq Na2CO3, 40–50 °C | 68 |
| 5 | Furfural, α-thiocyanatoacetophenone, cyanothioacetamide | 10% aq KOH, rt | 37 |
Table 1: Effect of Catalyst and Conditions on Aminothiophene Synthesis
This methodology could be adapted to synthesize this compound by selecting appropriate aldehyde and thiophene precursors.
Michael-Type Addition and Cyclization Routes
Another synthetic route involves Michael-type additions of cyanothioacetamide derivatives to α-bromochalcones followed by intramolecular cyclization to form dihydrothiophene carbonitriles. These intermediates can be further transformed into amino acid derivatives:
- This approach has been used to prepare 2-amino-4,5-dihydrothiophene-3-carbonitriles, which share structural similarity with the target compound.
- The reaction conditions are mild and typically involve base catalysis.
- Quantum chemical studies have elucidated the reaction mechanisms, supporting rational optimization.
This method is particularly useful for constructing complex thiophene-containing heterocycles that can be functionalized into amino acids.
Summary of Key Research Findings
- Chiral Auxiliary Alkylation : Enables enantioselective synthesis of amino acids with substituted side chains, adaptable to thiophene substituents. Demonstrated scalability and recyclability of auxiliaries.
- Multicomponent Base-Catalyzed Reactions : Efficiently produce aminothiophene derivatives with moderate to good yields (37–70%) depending on catalyst and temperature. Potassium carbonate is superior to potassium hydroxide in yield and reaction time.
- Michael Addition and Cyclization : Provides a route to dihydrothiophene intermediates, which can be converted to amino acid analogs. Supported by quantum chemical mechanistic studies.
Practical Considerations and Recommendations
- Selection of Precursors : The 5-methylthiophene substituent can be introduced via alkyl halides or aldehydes bearing the methylthiophene ring.
- Catalyst Choice : Potassium carbonate aqueous solutions are preferred for base catalysis in multicomponent reactions.
- Reaction Conditions : Mild temperatures (room temperature to 50 °C) and aqueous media favor better yields and cleaner reactions.
- Purification : Products often require chromatographic purification or crystallization to obtain high purity amino acid derivatives.
- Scale-Up : Chiral auxiliary methods are more suitable for large-scale preparation with enantiomeric purity.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-4-(5-methylthiophen-2-yl)butanoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Activation of a carboxylic acid precursor (e.g., 5-methylthiophene-2-carboxylic acid) using reagents like thionyl chloride to form an acyl chloride intermediate .
- Step 2: Nucleophilic substitution with a protected amino group (e.g., tert-butoxycarbonyl, Boc) to introduce the amino acid backbone .
- Step 3: Deprotection under acidic conditions (e.g., trifluoroacetic acid) to yield the final product.
Key Considerations:
- Chirality Control: Use chiral auxiliaries or enantioselective catalysis to ensure the (S)- or (R)-configuration, as stereochemistry impacts biological activity .
- Yield Optimization: Adjust solvent polarity (e.g., DMF for solubility) and temperature (room temperature vs. reflux) to minimize side reactions .
Q. How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of the thiophene ring (δ 6.5–7.2 ppm for aromatic protons) and the amino acid backbone (δ 3.1–3.5 ppm for α-protons) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) to assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS): Validate molecular weight (CHNOS; theoretical 211.07 g/mol) via ESI-MS or MALDI-TOF .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility: Test in polar solvents (e.g., water, ethanol) and DMSO. The compound is sparingly soluble in water due to the hydrophobic thiophene moiety but dissolves readily in DMSO (≥50 mg/mL) .
- Stability:
- pH Sensitivity: Degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions; store in neutral buffers.
- Temperature: Stable at −20°C for long-term storage; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How does the methylthiophene substituent influence biological interactions compared to analogs with furan or imidazole rings?
Methodological Answer:
- Comparative Analysis:
- Thiophene vs. Furan: The sulfur atom in thiophene enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites, unlike the oxygen in furan analogs .
- Thiophene vs. Imidazole: Imidazole-containing analogs (e.g., 2-Amino-4-(1H-imidazol-1-yl)butanoic acid) show stronger hydrogen-bonding capacity but lower metabolic stability .
- Experimental Validation: Use molecular docking simulations (e.g., AutoDock) and in vitro binding assays (SPR or ITC) to quantify affinity differences .
Q. How can researchers resolve contradictions in reported pharmacological data, such as varying IC50_{50}50 values in enzyme inhibition studies?
Methodological Answer:
- Source Identification:
- Meta-Analysis: Pool data from multiple studies (e.g., kinase inhibition vs. GPCR modulation) to identify context-dependent effects .
Q. What strategies are recommended for optimizing this compound’s bioavailability in preclinical studies?
Methodological Answer:
- Prodrug Design: Synthesize ester derivatives (e.g., ethyl or tert-butyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Formulation: Use nanoemulsions or liposomal encapsulation to improve aqueous solubility and reduce first-pass metabolism .
- Pharmacokinetic Profiling: Conduct ADMET assays (e.g., Caco-2 permeability, microsomal stability) to guide structural modifications .
Q. How can computational methods predict the compound’s interaction with understudied biological targets?
Methodological Answer:
- Target Prediction: Use cheminformatics tools (e.g., SwissTargetPrediction) to identify off-target binding based on structural similarity to known ligands .
- Molecular Dynamics (MD): Simulate binding stability (e.g., 100-ns MD runs) to receptors like NMDA or GABA transporters, focusing on residue-specific interactions (e.g., Arg523 in NMDA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
